N-[4-(difluoromethoxy)phenyl]-5-oxopyrrolidine-2-carboxamide
Description
N-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-2-carboxamide is a synthetic small molecule characterized by a pyrrolidine ring substituted with a 5-oxo group and a carboxamide moiety. The aryl group at the 4-position of the phenyl ring contains a difluoromethoxy (-OCF₂H) substituent, which imparts unique electronic and steric properties.
Properties
Molecular Formula |
C12H12F2N2O3 |
|---|---|
Molecular Weight |
270.23 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H12F2N2O3/c13-12(14)19-8-3-1-7(2-4-8)15-11(18)9-5-6-10(17)16-9/h1-4,9,12H,5-6H2,(H,15,18)(H,16,17) |
InChI Key |
SPFUUUFEICBXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Biological Activity
N-[4-(difluoromethoxy)phenyl]-5-oxopyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological mechanisms, and activity data of this compound, drawing from various research studies and patents.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-(difluoromethoxy)aniline with 5-oxopyrrolidine-2-carboxylic acid derivatives. Various methods have been employed to optimize yields and purity, including solvent optimization and temperature control during reactions. The final product is usually characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
2.1 Anticancer Activity
Recent studies have focused on the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro tests have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
Table 1: Anticancer Activity Against A549 Cells
| Compound | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| This compound | 25 | Lower |
| Cisplatin | 15 | - |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to increased cell death in cancerous cells while sparing normal cells, indicating a selective toxicity profile.
2.2 Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. This compound has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, which is a significant concern in clinical settings.
Table 2: Antimicrobial Activity Against Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 8 |
| Vancomycin-intermediate S. aureus | 16 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains.
3. Case Studies and Research Findings
In a study published in Nature Communications, researchers explored the structure-activity relationship (SAR) of various 5-oxopyrrolidine derivatives, including this compound. The study highlighted that modifications to the phenyl ring significantly impacted both anticancer and antimicrobial activities.
Key Findings:
- Compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced potency.
- The presence of a difluoromethoxy group was crucial for maintaining high biological activity.
4.
This compound represents a promising candidate for further investigation in both anticancer and antimicrobial therapies. Its selective toxicity towards cancer cells and effectiveness against resistant bacterial strains underscore its potential as a therapeutic agent. Future studies should focus on in vivo efficacy and safety profiles to advance this compound toward clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine-5-oxo-carboxamide Backbone
The following compounds share the pyrrolidine-5-oxo-carboxamide core but differ in substituents, leading to variations in physicochemical and pharmacological properties.
Key Observations:
The pyridinyl group in introduces basicity, improving aqueous solubility but possibly reducing blood-brain barrier penetration.
Steric Considerations :
Compounds with Divergent Cores but Related Pharmacophores
Several compounds in the evidence feature carboxamide or aryl groups but diverge in their core structures:
-
- Example: N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide.
- Comparison: The pyrimidine core offers planar rigidity, contrasting with the puckered pyrrolidine ring. Sulfonamide groups (in related structures) provide stronger acidity than carboxamides, affecting ionization state at physiological pH .
- Dihydropyridines (): Example: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide. Comparison: The dihydropyridine core enables redox activity, unlike the metabolically stable pyrrolidine. Thioether and cyano groups introduce distinct reactivity .
Research Findings and Implications
- Target Affinity: The difluoromethoxy group in the target compound may enhance affinity for fluorophilic binding pockets (e.g., in kinases or GPCRs) compared to non-fluorinated analogs .
- Solubility vs. Permeability : Pyridinyl-substituted analogs (e.g., ) exhibit higher solubility but lower logP than the target compound, suggesting a trade-off in bioavailability.
- Synthetic Complexity : Introducing difluoromethoxy groups requires specialized fluorination reagents (e.g., Deoxo-Fluor), making the target compound more synthetically challenging than methoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
